5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15939732
InChI: InChI=1S/C11H7ClFN3O/c12-10-6-14-9(5-15-10)11(17)16-8-4-2-1-3-7(8)13/h1-6H,(H,16,17)
SMILES:
Molecular Formula: C11H7ClFN3O
Molecular Weight: 251.64 g/mol

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC15939732

Molecular Formula: C11H7ClFN3O

Molecular Weight: 251.64 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide -

Specification

Molecular Formula C11H7ClFN3O
Molecular Weight 251.64 g/mol
IUPAC Name 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide
Standard InChI InChI=1S/C11H7ClFN3O/c12-10-6-14-9(5-15-10)11(17)16-8-4-2-1-3-7(8)13/h1-6H,(H,16,17)
Standard InChI Key DYYCCONTKAJHRW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=N2)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide (C₁₁H₇ClFN₃O; MW 251.64 g/mol) features a pyrazine core substituted at position 5 with chlorine and at position 2 with a carboxamide group linked to a 2-fluorophenyl moiety . The planar pyrazine ring facilitates π-π stacking interactions, while the fluorine atom induces electronic effects influencing dipole moments and solubility .

Table 1: Key Structural Parameters

ParameterValueMethod of Determination
Bond length (C5-Cl)1.732 ÅDFT calculations
Dihedral angle (pyrazine-phenyl)27.8°X-ray crystallography
LogP2.41 ± 0.15HPLC measurement

Electronic Properties

Density Functional Theory (DFT) analyses reveal a HOMO-LUMO energy gap of 4.83 eV, indicating moderate chemical reactivity . Natural Bond Orbital (NBO) studies identify hyperconjugative interactions between the chlorine atom's lone pairs and the σ* orbital of adjacent C-N bonds, stabilizing the molecular conformation . The fluorine substituent reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance .

Synthetic Methodologies

Primary Synthesis Route

The compound is typically synthesized via a two-step protocol:

  • Chlorination and Acyl Chloride Formation: 5-Hydroxypyrazine-2-carboxylic acid undergoes treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 5-chloropyrazine-2-carbonyl chloride .

  • Amidation: Reaction with 2-fluoroaniline in acetone with triethylamine (Et₃N) as base achieves 66% yield after purification .

Reaction Scheme:

5-OH-Pyrazine-2-COOHPOCl35-Cl-Pyrazine-2-COClEt3N2-FluoroanilineTarget Compound\text{5-OH-Pyrazine-2-COOH} \xrightarrow{\text{POCl}_3} \text{5-Cl-Pyrazine-2-COCl} \xrightarrow[\text{Et}_3\text{N}]{\text{2-Fluoroaniline}} \text{Target Compound}

Alternative Approaches

Microwave-assisted synthesis reduces reaction time to 15 minutes with comparable yield (63%) . Solid-phase synthesis using Wang resin demonstrates potential for combinatorial library generation but suffers from lower efficiency (42% yield) .

Spectroscopic Characterization

Vibrational Spectroscopy

FT-IR and FT-Raman spectra exhibit characteristic bands:

  • N-H Stretch: 3285 cm⁻¹ (amide A band)

  • C=O Stretch: 1667 cm⁻¹ (carboxamide)

  • C-F Stretch: 1224 cm⁻¹

  • Pyrazine Ring Breathing: 1582 cm⁻¹

NMR Spectral Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, pyrazine H3)

  • δ 8.15 (d, J = 8.4 Hz, 1H, phenyl H6)

  • δ 7.43–7.38 (m, 2H, phenyl H3, H5)

  • δ 7.29 (t, J = 7.6 Hz, 1H, phenyl H4)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 163.2 (C=O)

  • δ 158.6 (C-F)

  • δ 147.3–139.8 (pyrazine carbons)

Biological Activity and Mechanisms

Antimycobacterial Efficacy

The compound exhibits potent activity against M. tuberculosis H37Rv (MIC = 1.56 µg/mL), surpassing pyrazinamide (MIC = 50 µg/mL) . Against non-tuberculous mycobacteria:

  • M. kansasii: MIC = 3.12 µg/mL

  • M. avium: MIC = 12.5 µg/mL

Table 2: Comparative Activity of Pyrazinecarboxamides

CompoundMIC vs M. tuberculosis (µg/mL)
5-Chloro-N-(2-fluorophenyl)1.56
N-(4-chlorophenyl) derivative3.12
N-(3-methylphenyl) derivative25.0
Pyrazinamide50.0

Mechanism of Action

The compound inhibits mycobacterial fatty acid synthase I (FAS I), disrupting mycolic acid biosynthesis . Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to the FAS I active site through:

  • Hydrogen bonding with Thr³⁰⁷ and Gly³⁰⁹

  • Hydrophobic interactions with Phe³⁰⁵ and Val³¹⁰

  • π-π stacking with NADPH cofactor

Structure-Activity Relationships (SAR)

Impact of Halogen Substitution

  • Chlorine at C5: Essential for FAS I inhibition; removal increases MIC 16-fold

  • Fluorine at C2': Enhances membrane permeability (PAMPA logPe = -5.12 vs -6.89 for non-fluorinated analog)

Phenyl Substitution Patterns

  • Ortho-fluorine: Optimal for activity; para-substitution reduces potency 4-fold

  • Electron-withdrawing groups: Improve MIC values (NO₂ > Cl > F > H)

Toxicological Profile

In Vitro Cytotoxicity

HepG2 cell viability assays show IC₅₀ = 58.3 µM, indicating selectivity index (SI) of 37.4 for M. tuberculosis . This surpasses first-line drugs:

  • Isoniazid: SI = 1.2

  • Pyrazinamide: SI = 0.8

Metabolic Stability

Microsomal half-life (human liver microsomes): 42 minutes, suggesting need for pharmacokinetic optimization . Primary metabolites include:

  • 5-Hydroxy derivative (CYP3A4-mediated)

  • N-Dealkylated product (CYP2C9-mediated)

Computational Chemistry Insights

ADMET Predictions

SwissADME Analysis:

  • GI absorption: High (89% predicted)

  • BBB permeant: No (logBB = -1.23)

  • CYP2D6 inhibitor: Yes (probability = 0.78)

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

Parameter5-Cl-N-(2-FPh)5-Cl-N-(4-ClPh)N-(2,6-F₂Ph)
MIC (M. tb) µg/mL1.563.121.95
LogP2.413.022.78
Metabolic Stability (t₁/₂)42 min28 min51 min

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